

# Safe Handling and Storage of (3-Bromo-2-iodophenyl)methanol

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## Compound of Interest

Compound Name: (3-Bromo-2-iodophenyl)methanol

Cat. No.: B8064291

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Technical Guide for Research & Development

## Executive Summary

**(3-Bromo-2-iodophenyl)methanol** (CAS: 1261571-03-2) is a high-value halogenated building block used primarily in the synthesis of polysubstituted benzenes and complex heterocycles. Its utility stems from the orthogonal reactivity of its halogen substituents: the carbon-iodine (C–I) bond is significantly more labile toward palladium-catalyzed oxidative addition than the carbon-bromine (C–Br) bond. This allows for site-selective functionalization, making it a critical scaffold in medicinal chemistry (e.g., kinase inhibitor design).

However, the same weak C–I bond that drives its utility renders the compound sensitive to photolytic degradation. Improper storage can lead to homolytic cleavage of the iodide, liberating free iodine and compromising the purity required for sensitive catalytic cycles. This guide outlines the rigorous protocols necessary to maintain the integrity of this reagent.

## Physicochemical Profile & Hazard Identification

### Key Properties

Property	Specification
CAS Number	1261571-03-2
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrIO
Molecular Weight	312.93 g/mol
Physical State	Solid (Light beige to off-white)
Solubility	Soluble in DMSO, DCM, MeOH; Poorly soluble in water
Sensitive Moieties	Aryl Iodide (Light/Heat sensitive), Benzyl Alcohol (Hygroscopic)

## GHS Hazard Classification

While not classified as a "High Consequence" toxin, it poses standard irritant risks common to benzyl halides/alcohols.

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

## Strategic Application: The Case for Purity

Why rigorous storage matters.

The primary application of this compound is chemoselective cross-coupling. In a Suzuki-Miyaura or Sonogashira reaction, the catalyst (Pd<sup>0</sup>) will preferentially insert into the C–I bond due to its lower bond dissociation energy (approx. 65 kcal/mol) compared to the C–Br bond (approx. 81 kcal/mol).

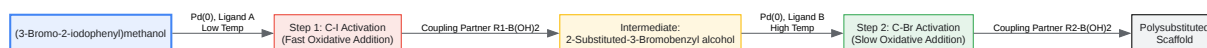
If the compound degrades due to light exposure, the release of free iodine (

) can poison Pd catalysts by forming inactive

species, drastically reducing yield and selectivity in the downstream step.

## Visualization: Chemoselective Logic

The following diagram illustrates the sequential functionalization pathway that necessitates high starting material purity.



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Caption: Sequential functionalization logic relying on the integrity of the labile C–I bond.

## Storage & Stability Protocols

To prevent the "iodine release" degradation pathway, the following storage ecosystem is required.

## Environmental Controls

- Temperature: Store at 2–8°C (Refrigerated). While the compound is solid at room temperature, lower temperatures retard the kinetics of spontaneous dehalogenation.
- Light Protection (Critical): The C–I bond is photo-labile.
  - Primary: Amber glass vials.
  - Secondary: Wrap the vial in aluminum foil or store inside an opaque secondary container (e.g., a cardboard box or black bag).
- Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible. The benzyl alcohol moiety can oxidize to the aldehyde (3-bromo-2-iodobenzaldehyde) upon prolonged exposure to air/moisture.

## Shelf-Life Monitoring

- Visual Check: A color change from light beige to yellow/brown indicates the liberation of free iodine ( ).

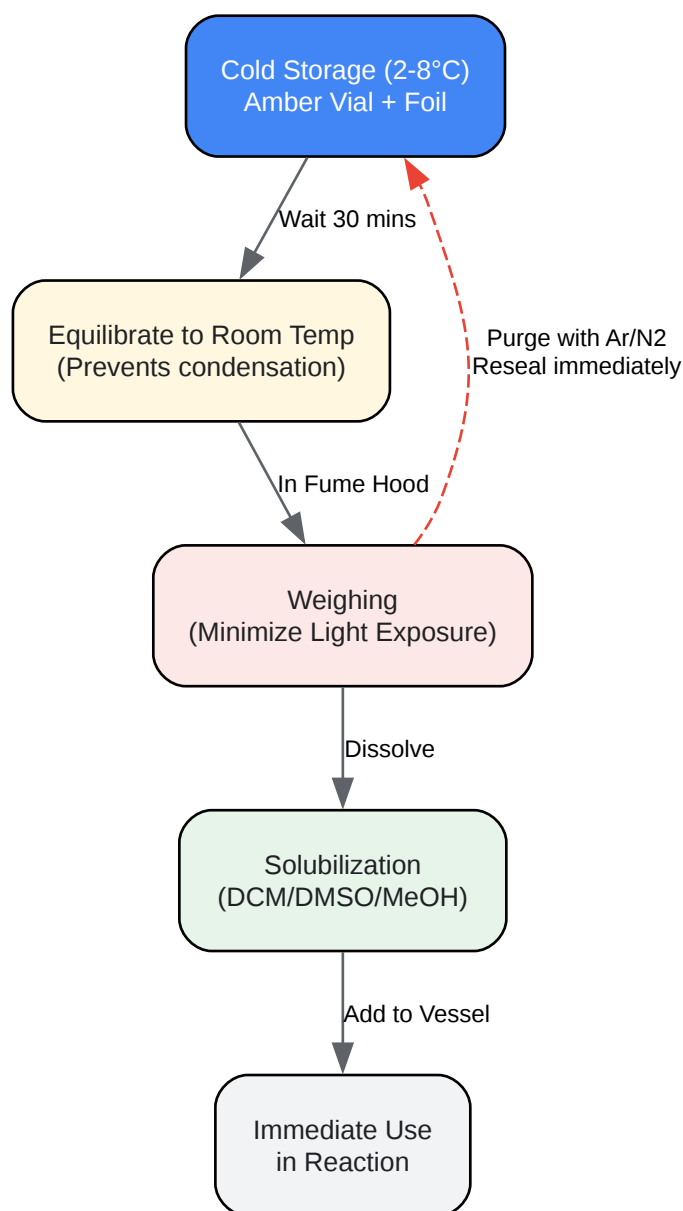
## Operational Handling & Safety

### Personal Protective Equipment (PPE)

- Eyes: Chemical splash goggles (ANSI Z87.1).
- Hands: Nitrile gloves (minimum thickness 0.11 mm). Double gloving is recommended if handling solutions >100 mM.
- Respiratory: Use a fume hood. If handling large quantities of dust, an N95 or P100 respirator is advised to prevent inhalation of irritant dust.

### Handling Workflow

This workflow minimizes exposure to the operator and protects the compound from degradation during use.



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Caption: Operational lifecycle emphasizing temperature equilibration and inert gas purging.

## Specific Manipulation Techniques

- **Equilibration:** Always allow the refrigerated container to warm to room temperature before opening. Opening a cold vial in humid air causes water condensation inside the vial, accelerating the oxidation of the alcohol group.

- Weighing: Weigh quickly in a fume hood. If the balance is near a window, close blinds to reduce UV flux.
- Solvents: Avoid acetone if possible, as benzyl alcohols can form acetals/ketals under acidic catalytic conditions. Preferred solvents are Dichloromethane (DCM) or Dimethyl sulfoxide (DMSO).

## Emergency Response & Waste Management

Scenario	Protocol
Skin Contact	Wash immediately with soap and water for 15 minutes. The compound is lipophilic; soap is essential to remove it.
Eye Contact	Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention if irritation persists.
Spill Cleanup	1. Dampen spill with a paper towel soaked in ethanol (to dissolve the solid).2. Wipe up and place in a solid waste container.3. Clean surface with soap and water.
Disposal	Dispose of as Halogenated Organic Waste. Do not mix with oxidizers (e.g., nitric acid) as this may liberate bromine/iodine gas.

## References

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- Fairlamb, I. J. S. (2007). Palladium Catalysis in Synthesis: Where Are We Now?. *Tetrahedron*, 63(35), 8469-8480.

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